Cas no 2228712-93-2 (tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate)

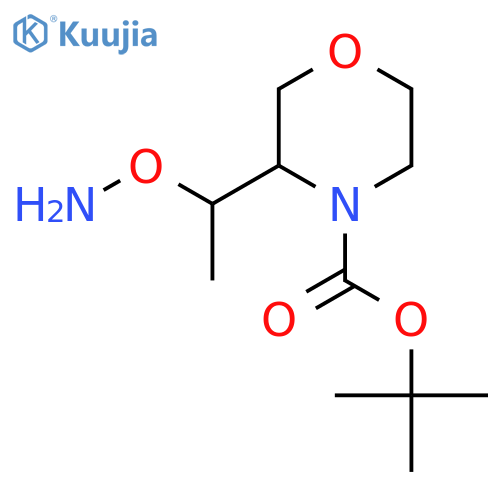

2228712-93-2 structure

商品名:tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate

tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate

- 2228712-93-2

- EN300-1901285

- tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate

-

- インチ: 1S/C11H22N2O4/c1-8(17-12)9-7-15-6-5-13(9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3

- InChIKey: ZFQHTIYXLMEVEZ-UHFFFAOYSA-N

- ほほえんだ: O1CCN(C(=O)OC(C)(C)C)C(C1)C(C)ON

計算された属性

- せいみつぶんしりょう: 246.15795719g/mol

- どういたいしつりょう: 246.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 74Ų

tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1901285-0.1g |

tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |

2228712-93-2 | 0.1g |

$1119.0 | 2023-09-18 | ||

| Enamine | EN300-1901285-0.25g |

tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |

2228712-93-2 | 0.25g |

$1170.0 | 2023-09-18 | ||

| Enamine | EN300-1901285-0.5g |

tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |

2228712-93-2 | 0.5g |

$1221.0 | 2023-09-18 | ||

| Enamine | EN300-1901285-1.0g |

tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |

2228712-93-2 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1901285-1g |

tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |

2228712-93-2 | 1g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1901285-10.0g |

tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |

2228712-93-2 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1901285-0.05g |

tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |

2228712-93-2 | 0.05g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1901285-5.0g |

tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |

2228712-93-2 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1901285-5g |

tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |

2228712-93-2 | 5g |

$3687.0 | 2023-09-18 | ||

| Enamine | EN300-1901285-2.5g |

tert-butyl 3-[1-(aminooxy)ethyl]morpholine-4-carboxylate |

2228712-93-2 | 2.5g |

$2492.0 | 2023-09-18 |

tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

2228712-93-2 (tert-butyl 3-1-(aminooxy)ethylmorpholine-4-carboxylate) 関連製品

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬